N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
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Overview
Description
N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a benzyl group substituted with methoxy groups, a pyrimidinyl group, and a piperidine ring. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Pyrimidine Derivative Synthesis: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors, such as 2-chloro-6-methylpyrimidine, with piperidine.
Coupling Reaction: The benzyl intermediate is then coupled with the pyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the piperidine ring.
Reduction: Reduction reactions may target the pyrimidine ring or the acetamide group.
Substitution: The benzyl and pyrimidine rings can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the piperidine ring may play crucial roles in binding to these targets, while the pyrimidine ring could be involved in specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl)oxy)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide may confer unique binding properties and biological activities compared to its analogs. This structural feature could result in different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-15-12-19(24-21(23-15)25-10-5-4-6-11-25)29-14-18(26)22-13-16-8-7-9-17(27-2)20(16)28-3/h7-9,12H,4-6,10-11,13-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXAZQXRUIYKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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